An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Introduction: Unveiling a Molecule of Interest in Modern Drug Discovery
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry. Its structure marries the well-established pharmacophore of an arylpiperazine, a common motif in centrally acting agents, with a boronic acid functionality, a versatile anchor for covalent interactions and a key player in synthetic chemistry. The sulfonyl linker further modulates the electronic and conformational properties of the molecule. This unique combination suggests potential applications in the development of targeted therapies, particularly as enzyme inhibitors or as probes for chemical biology.[1][2] Phenylboronic acids and their derivatives are recognized as adaptable building blocks for smart biomaterials, enabling precision in therapeutic and diagnostic applications due to their reversible covalent interactions with cis-diols.[3]
This guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, alongside detailed, field-proven experimental protocols for their determination. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its properties based on closely related analogs and established principles of medicinal chemistry. The methodologies outlined herein are designed to be self-validating and provide researchers with a robust framework for characterizing this and other novel boronic acid derivatives.
Predicted Physicochemical Profile
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, we can predict the following key parameters based on its structural components and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₉BN₂O₄S | Based on the chemical structure. |
| Molecular Weight | 298.17 g/mol | Calculated from the molecular formula. |
| pKa | Boronic Acid: ~8.5 - 9.5; Piperazine Nitrogen: ~7.5 - 8.5 | Phenylboronic acids typically have a pKa in the range of 8.64–8.90.[4] The electron-withdrawing sulfonyl group is expected to lower the pKa of the boronic acid. The basicity of the piperazine nitrogen will be influenced by the ethyl substituent. |
| Aqueous Solubility | Low to Moderate | Phenylboronic acid itself has a relatively low water solubility (around 2 g/100 cm³ at 20°C).[5] The presence of the ionizable piperazine and boronic acid groups suggests that solubility will be highly pH-dependent. The sulfonyl group may decrease solubility in water. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often a desirable trait for drug candidates to balance membrane permeability and aqueous solubility. The ethylpiperazine moiety contributes to the lipophilicity. |
| Hydrogen Bond Donors | 2 (from the boronic acid hydroxyls) | These are crucial for interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (oxygens of the sulfonyl and boronic acid, and the piperazine nitrogens) | Multiple acceptor sites can contribute to target binding and solubility. |
| Rotatable Bonds | 4 | This suggests a degree of conformational flexibility, which can be important for fitting into a binding pocket. |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following section details the step-by-step experimental protocols for the accurate determination of the key physicochemical properties of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid.
Determination of Aqueous Solubility (pH-Dependent)
Rationale: Aqueous solubility is a critical factor influencing a drug's absorption and distribution. For ionizable compounds like 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, solubility is expected to vary significantly with pH. A shake-flask method followed by HPLC quantification is a robust and widely accepted method.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using standard buffer systems (e.g., phosphate, citrate).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze it using a validated HPLC method with UV detection. A calibration curve of the compound in the same mobile phase should be prepared to determine the concentration.[6]
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Workflow for pH-Dependent Solubility Determination:
Caption: Workflow for determining pH-dependent solubility.
Determination of pKa (Potentiometric Titration)
Rationale: The pKa values of the boronic acid and the piperazine nitrogen are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a direct and accurate method for pKa determination.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol or DMSO) if solubility is low.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic piperazine nitrogen.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic boronic acid.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software can be used for more accurate determination from the titration curve.
Determination of logP (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and potential for off-target effects. The shake-flask method is the gold standard for logP determination.
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[7]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Logical Relationship for Physicochemical Property Interdependence:
Caption: Interdependence of key physicochemical properties.
Significance in Drug Development
The sulfonyl piperazine moiety is a known pharmacophore in various biologically active compounds.[8][9] The combination of this with a phenylboronic acid creates a molecule with significant potential. Boronic acids have gained prominence in drug discovery, with several FDA-approved drugs containing this functional group.[1][2] Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and enzymes. The physicochemical properties detailed in this guide are fundamental to understanding how 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid will behave in biological systems and are the first step in its journey from a promising molecule to a potential therapeutic agent.
References
-
ChemWhat. (n.d.). 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid CAS#: 1334171-28-6. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Royal Society of Chemistry. (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. [Link]
-
ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]
-
PubMed. (n.d.). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
MDPI. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
-
ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
ResearchGate. (2025). Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization. [Link]
-
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. [Link]
-
PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
-
Lead Sciences. (n.d.). 4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester. [Link]
-
PubChem. (n.d.). 4-(4-BOC-Piperazino)phenylboronic acid. [Link]
-
PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. [Link]
-
Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. [Link]
-
PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[10][11][12] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. [Link]
-
MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. waters.com [waters.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 11. 229009-40-9 Cas No. | 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 12. chemwhat.com [chemwhat.com]
